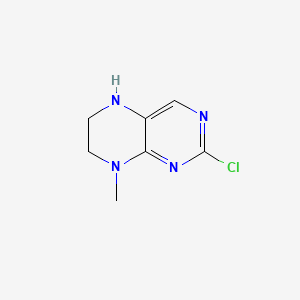

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a chemical compound with the molecular formula C7H9ClN4 and a molecular weight of 184.63 g/mol . It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine typically involves the chlorination of 8-methyl-5,6,7,8-tetrahydropteridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position. Common reagents used in this synthesis include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation and Reduction Products: Oxidized or reduced forms of the compound, which may have different biological or chemical properties.

Applications De Recherche Scientifique

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Methyl-5,6,7,8-tetrahydropteridine: Lacks the chlorine atom at the 2-position.

2-Chloro-5,6,7,8-tetrahydropteridine: Lacks the methyl group at the 8-position.

2-Chloro-8-methylpteridine: Lacks the tetrahydro structure.

Uniqueness

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is unique due to the presence of both the chlorine atom at the 2-position and the methyl group at the 8-position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for specific research applications .

Activité Biologique

2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a synthetic derivative of tetrahydropteridine, which is known for its biological significance as a cofactor in various enzymatic reactions. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

This compound possesses a unique structure characterized by the presence of a chlorine atom and a methyl group on the tetrahydropteridine framework. Its molecular formula is C8H9ClN4, with a molecular weight of approximately 184.63 g/mol. The functional groups present in this compound significantly influence its reactivity and biological interactions.

Enzymatic Interactions

Research indicates that this compound may serve as a substrate or inhibitor for enzymes that utilize tetrahydropteridines. For example:

- Phenylalanine Hydroxylase : This enzyme catalyzes the conversion of phenylalanine to tyrosine, and tetrahydropteridines are essential cofactors in this reaction.

- Nitric Oxide Synthase : The compound may influence the production of nitric oxide, which plays a critical role in various physiological processes.

The interactions with these enzymes suggest potential therapeutic roles in conditions like phenylketonuria and other metabolic disorders.

Antioxidant Properties

Pteridine derivatives have been noted for their antioxidant properties. Studies indicate that this compound can act as a radical scavenger, potentially offering therapeutic applications in diseases associated with oxidative stress. This property is crucial for developing treatments for conditions such as neurodegenerative diseases and cancer.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This activity is significant for developing new antimicrobial agents to combat antibiotic resistance.

Case Studies

- Enzyme Assays : In vitro assays demonstrated that this compound enhances the activity of certain enzymes involved in neurotransmitter synthesis. These findings indicate its potential use as a cofactor in therapeutic applications targeting neurotransmitter imbalances.

- Oxidative Stress Studies : Research involving cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This suggests its protective role against oxidative damage.

- Antimicrobial Testing : Derivatives synthesized from this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of antimicrobial activity, highlighting the compound's potential as a lead structure for new antibiotics.

Comparative Analysis

To better understand the uniqueness of this compound compared to other pteridine derivatives, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,6,7,8-Tetrahydropterin | No chlorine substitution | Naturally occurring cofactor in biological systems |

| 4-Amino-5,6-dimethylpyrimidine | Amino group instead of chlorine | Different reactivity pattern compared to chlorinated variants |

| 2-Amino-4-hydroxy-6-methylpyrimidine | Different substitution pattern | Involved in folate metabolism |

| 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | Chlorine at different position | Potentially different biological activities |

The distinct combination of the chlorine atom and methyl group on the tetrahydropteridine framework gives this compound unique chemical properties and potential biological activities compared to these similar compounds.

Propriétés

IUPAC Name |

2-chloro-8-methyl-6,7-dihydro-5H-pteridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c1-12-3-2-9-5-4-10-7(8)11-6(5)12/h4,9H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOCALWYCRAAPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CN=C(N=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716945 |

Source

|

| Record name | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314916-25-0 |

Source

|

| Record name | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.